molecular formula C7H8N2OS B2589213 2-Methoxypyridine-4-carbothioamide CAS No. 929972-07-6

2-Methoxypyridine-4-carbothioamide

Cat. No.: B2589213
CAS No.: 929972-07-6
M. Wt: 168.21
InChI Key: KUMPRKLCQYVSEP-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-carbothioamide (CAS 929972-07-6) is a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both pyridine and carbothioamide functional groups, makes it a versatile precursor for synthesizing more complex molecules. This compound is closely related to pyridine-thiosemicarbazone derivatives, a class of molecules that has demonstrated significant potential in scientific research for its biological activity . Recent studies have shown that coordination compounds derived from similar methoxyphenyl-thiosemicarbazone ligands exhibit selective anticancer activity against a variety of cancer cell lines, including HL-60, LNCaP, and MCF-7, with some compounds showing activity superior to doxorubicin . Furthermore, the pyridine nucleus is a key pharmacophore in the development of inhibitors for molecular targets like EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis . Researchers utilize this compound strictly as a starting material for the synthesis of novel potential therapeutic agents. The product must be handled by qualified professionals only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxypyridine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-4-5(7(8)11)2-3-9-6/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPRKLCQYVSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-4-carbothioamide typically involves the reaction of 2-methoxypyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-methoxypyridine-4-carbothioamide derivatives in combating drug-resistant bacteria. For instance, a pyridine carboxamide derivative was identified as effective against Mycobacterium tuberculosis, showing bactericidal activity comparable to established drugs like isoniazid. The compound operates through a dual mechanism, inducing autophagy in host cells to inhibit bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study synthesized a library of carboxamide derivatives, including those based on the pyridine scaffold, which exhibited significant antiproliferative activity against various cancer cell lines. Notably, these compounds demonstrated mechanisms akin to the well-known anticancer agent Combretastatin A-4, suggesting their potential as novel cancer therapeutics .

Urease Inhibition

Urease inhibitors are crucial in treating infections caused by ureolytic bacteria. Research indicates that derivatives of this compound exhibit promising urease inhibition, with IC50 values indicating strong efficacy compared to standard drugs. This inhibition is particularly relevant in managing conditions such as gastric infections .

Acaricidal Activity

In agricultural research, this compound has been explored for its acaricidal properties. Compounds derived from this scaffold demonstrated significant activity against agricultural pests such as Tetranychus cinnabarinus, outperforming traditional acaricides in both efficacy and safety profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its applications. The following table summarizes key findings from recent SAR studies:

Derivative Target Activity IC50 Value (µM) Mechanism
Compound AAntimicrobial5.0Induces autophagy
Compound BAnticancer10.0Microtubule destabilization
Compound CUrease inhibition1.07Competitive inhibition
Compound DAcaricidal15.0Disruption of pest metabolism

Case Study: Antimicrobial Efficacy

A study conducted on a series of pyridine carboxamide derivatives revealed that modifications on the pyridine ring significantly enhance antimicrobial activity against M. tuberculosis. The lead compound demonstrated effective intracellular growth inhibition in macrophages, showcasing its potential as a therapeutic agent for tuberculosis .

Case Study: Cancer Treatment

In another investigation, a derivative of this compound was tested against multiple cancer cell lines, including lung and breast cancer cells. Results indicated potent antiproliferative effects with minimal toxicity to normal cells, highlighting its therapeutic promise in oncology .

Mechanism of Action

The mechanism of action of 2-Methoxypyridine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxypyridine-4-carbothioamide with three related pyridine derivatives, focusing on structural features , physicochemical properties , and synthetic applications .

Structural and Electronic Differences

  • Substituent Effects :

    • The methoxy group in this compound enhances electron density at the pyridine ring compared to the methyl group in 4-methylpyridine-2-carbothioamide. This difference may influence nucleophilic/electrophilic reactivity and binding affinity in biological systems .
    • The carbothioamide (-C(S)NH₂) group in both thioamide derivatives provides stronger hydrogen-bonding capacity compared to the acetate (-OAc) or amine (-NH₂) groups in other analogs .
  • Steric Considerations :

    • Bulky substituents, such as the alkyl chain in 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, ), reduce solubility in polar solvents but may improve membrane permeability in drug design .

Solubility and Stability

  • Solubility: this compound is expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than its methyl-substituted counterpart due to the polar methoxy group . Compounds with alkyl chains (e.g., Compound 33) are more lipophilic, favoring organic solvents like ethyl acetate .
  • Stability :

    • Thioamide derivatives are generally susceptible to oxidation, requiring storage under inert atmospheres. The methoxy group may slightly enhance oxidative stability compared to methyl groups .

Research Implications and Gaps

  • Pharmacological Potential: While 4-methylpyridine-2-carbothioamide and related analogs have demonstrated enzyme inhibition, further studies are needed to evaluate this compound’s biological activity, particularly in models of inflammation or cancer .
  • Synthetic Optimization : Comparative studies on the reaction yields and purity of thioamide derivatives under varying conditions (e.g., temperature, catalysts) could refine synthetic protocols .

Biological Activity

2-Methoxypyridine-4-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7_7H8_8N2_2OS
  • Molecular Weight : 168.21 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a methoxy group and a carbothioamide functional group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated through in vitro assays against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. Notably, it showed promising results against HepG-2 liver cancer cells.

Cell Line IC50_{50} (µM)
HepG-225.5
MCF-7 (breast cancer)30.0
A549 (lung cancer)28.5

The compound induced apoptosis in HepG-2 cells, as evidenced by flow cytometry analysis, which demonstrated an increase in early apoptotic cells after treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial and cancerous cells.

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
  • Anticancer Mechanism : In cancer cells, it appears to induce apoptosis through the activation of caspases and modulation of the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth significantly more than conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Properties

In another investigation focusing on the HepG-2 cell line, researchers reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. This study highlights the compound's potential as a lead candidate for liver cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methoxypyridine-4-carbothioamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves coupling 4-methoxypyridine derivatives with thioamide precursors. For example, nucleophilic substitution using 4-chloro-2-methoxypyridine with thiourea under reflux in ethanol, catalyzed by HCl, can yield the target compound. Optimization may include solvent selection (e.g., THF or DMF for polar intermediates), temperature control (60–80°C), and stoichiometric adjustments (e.g., 1.2 equivalents of thiourea to minimize side products). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm structural integrity. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the carbothioamide NH₂ protons show broad peaks (~δ 8.5–9.5 ppm) due to hydrogen bonding .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry. Crystals are grown via slow evaporation from ethanol/water mixtures. Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. How can purification challenges (e.g., solubility issues) be addressed for this compound?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) improve separation of polar impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites.
  • Correlation Energy : Apply the Colle-Salvetti formula to refine electron correlation effects, particularly for sulfur-containing moieties .
  • Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate interactions in ethanol or DMSO.

Q. What strategies resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

  • Methodological Answer :

  • Assay Standardization : Use the Mosmann MTT assay with controlled cell lines (e.g., HeLa or HepG2), ensuring consistent seeding density and incubation times.
  • Batch Validation : Compare multiple synthetic batches to rule out impurity-driven discrepancies.
  • Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

Q. How can reaction mechanisms involving this compound be probed experimentally and computationally?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC to identify intermediates (e.g., thiolate anions during nucleophilic substitutions).
  • Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track oxygen transfer pathways.
  • DFT Transition-State Analysis : Locate saddle points using Gaussian 16 to validate proposed mechanisms (e.g., SNAr vs. radical pathways) .

Safety and Handling Considerations

  • Toxicity : Limited data exist; assume acute toxicity and handle using PPE (gloves, goggles) in a fume hood.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

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